molecular formula C13H17F2NO3 B2559232 2,6-difluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide CAS No. 1916075-61-0

2,6-difluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide

Cat. No. B2559232
CAS RN: 1916075-61-0
M. Wt: 273.28
InChI Key: VROSNJRLRQEFHY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. The molecular formula for “2,6-difluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide” is C13H17F2NO3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, melting point, and more. For “2,6-difluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide”, the molecular weight is 273.276 Da . For a related compound, 2,6-Difluorobenzoic acid, it is a solid with a melting point of 157-161 °C .

Scientific Research Applications

Synthesis and Imaging Applications

Synthesis of PET Imaging Agents : Research on compounds structurally related to 2,6-difluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide has included the synthesis of potential PET (Positron Emission Tomography) imaging agents. For instance, the synthesis of a new potential PET agent for imaging B-Raf(V600E) in cancers utilized a derivative synthesized from 2,6-difluorobenzoic acid, highlighting the utility of difluorobenzamide derivatives in developing diagnostic tools for cancer imaging (Wang et al., 2013).

Pharmaceutical Chemistry

Selective Histone Deacetylase Inhibitors : Another area of research has been the development of selective histone deacetylase (HDAC) inhibitors. A study reported the synthesis of 5-aroylindolyl-substituted hydroxamic acids demonstrating potent inhibitory selectivity against HDAC6, which could ameliorate Alzheimer's disease phenotypes (Lee et al., 2018). This shows the broader potential of benzamide derivatives in developing treatments for neurodegenerative diseases.

Organic and Medicinal Chemistry

Development of Fluorinated Ligands : Research has also focused on the development of fluorinated benzamide analogs for imaging the sigma-2 receptor status of solid tumors. These studies have shown that fluorinated compounds have a high tumor uptake, making them suitable candidates for imaging the sigma-2 receptor status in solid tumors, which could have implications for cancer diagnosis and treatment (Tu et al., 2007).

Synthetic Chemistry Applications

Rhodium-Catalyzed Redox-Neutral C-H Alkenylation : The synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides via rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers has been reported. This method demonstrates the versatility of benzamide derivatives in synthetic chemistry, especially in the construction of fluorinated molecules (Cui et al., 2023).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For a related compound, 2,6-Difluorobenzoic acid, it is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2,6-difluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO3/c1-13(18,6-7-19-2)8-16-12(17)11-9(14)4-3-5-10(11)15/h3-5,18H,6-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROSNJRLRQEFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C1=C(C=CC=C1F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide

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